![molecular formula C13H9N3OS2 B2528214 (5Z)-5-[(3-苯基-1H-吡唑-4-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮 CAS No. 512811-45-9](/img/no-structure.png)

(5Z)-5-[(3-苯基-1H-吡唑-4-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

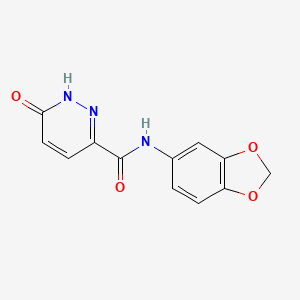

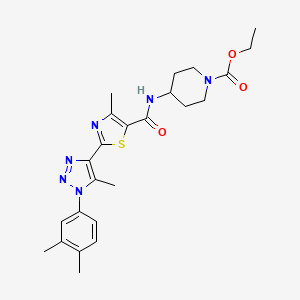

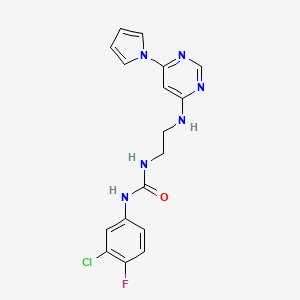

The compound is a derivative of 1H-pyrazole, a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms at adjacent positions . The presence of the phenyl group and thiazolidinone ring suggests that this compound might have interesting biological activities.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazolidinone rings. Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3-position carbon .科学研究应用

Positive Allosteric Modulators (PAMs) for M4 Muscarinic Acetylcholine Receptors

The compound has been investigated as a positive allosteric modulator (PAM) for the M4 subtype of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in neurotransmission and are potential therapeutic targets for various neurological disorders. By enhancing the activity of M4 receptors, this compound may offer better therapeutic outcomes, especially due to its subtype selectivity.

Medicinal Chemistry and Drug Development

Researchers have synthesized novel PAMs structurally related to this compound and evaluated their pharmacological properties . Understanding the structure-activity relationships (SAR) of these compounds can guide drug design efforts. The goal is to develop subtype-selective mAChR agonists with improved efficacy and safety profiles.

Synthesis of Benzofuran Derivatives

The compound’s structure includes a benzofuran moiety . Benzofurans exhibit diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects. Researchers may explore modifications of this scaffold to create new benzofuran-based compounds with specific pharmacological properties.

Hybrid Pyrazole–Pyrazol-3-one Analogs

The compound contains a pyrazole ring . Pyrazoles are versatile building blocks in medicinal chemistry. Researchers have synthesized hybrid analogs by combining pyrazole and pyrazol-3-one moieties. These hybrids may exhibit unique biological activities, such as enzyme inhibition or receptor modulation.

Blood-Brain Barrier Penetration

In vivo exposure studies in mice confirmed that certain derivatives of this compound can cross the blood-brain barrier . This property is essential for potential CNS drug candidates. Researchers may further investigate the compound’s pharmacokinetics and distribution in the brain.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The resulting compound is then treated with phosphorus pentasulfide to form the thioxo group.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "thiosemicarbazide", "chloroacetic acid", "phosphorus pentasulfide" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.", "Step 2: Cyclization of the thiosemicarbazone with chloroacetic acid in the presence of sodium acetate to form the thiazolidinone ring.", "Step 3: Treatment of the thiazolidinone with phosphorus pentasulfide in refluxing xylene to form the thioxo group.", "Step 4: Isolation and purification of the final product by recrystallization from ethanol." ] } | |

CAS 编号 |

512811-45-9 |

分子式 |

C13H9N3OS2 |

分子量 |

287.36 |

IUPAC 名称 |

4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+ |

InChI 键 |

HTSYSSQYUMWZJK-POHAHGRESA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)